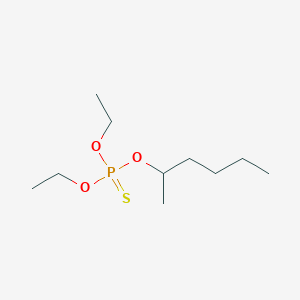
DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE
Description
DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE is an organophosphorus compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to diethyl and hexyl groups.
Properties
CAS No. |
14683-75-1 |
|---|---|
Molecular Formula |
C10H23O3PS |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
diethoxy-hexan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-5-8-9-10(4)13-14(15,11-6-2)12-7-3/h10H,5-9H2,1-4H3 |
InChI Key |
FUHNJWGKVQRFEE-UHFFFAOYSA-N |
SMILES |
CCCCC(C)OP(=S)(OCC)OCC |
Canonical SMILES |
CCCCC(C)OP(=S)(OCC)OCC |
Synonyms |
diethoxy-hexan-2-yloxy-sulfanylidene-phosphorane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE typically involves the reaction of diethyl phosphite with hexyl halides in the presence of a base. One efficient method includes a one-pot reaction where diethyl phosphite is mixed with triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is favored for its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and higher efficiency. The process involves careful control of temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphorothioate group to a phosphate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and nucleophiles like thiols are commonly used.
Major Products
Oxidation: The major product is O,O-Diethyl S-hexyl phosphate.
Substitution: Depending on the nucleophile, various substituted phosphorothioates can be formed.
Scientific Research Applications
DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing into its potential use as a chemotherapeutic agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE involves its interaction with molecular targets such as enzymes. For instance, it inhibits acetylcholinesterase by phosphorylating the serine residue in the active site of the enzyme, leading to the accumulation of acetylcholine and subsequent disruption of nerve impulses . This mechanism is similar to other organophosphorus compounds used as pesticides.
Comparison with Similar Compounds
Similar Compounds
- O,O-Diethyl S-phenyl phosphorothioate
- O,O-Diethyl S-(p-nitrophenyl) phosphorothioate
- O,O-Diethyl thiophosphate
Uniqueness
DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE is unique due to its hexyl group, which imparts distinct physicochemical properties compared to other phosphorothioates. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other phosphorothioates may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


